3,5-DIMETHYL 4-(3-CHLOROPHENYL)-1-[(THIOPHEN-2-YL)METHYL]-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE
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Overview
Description
3,5-DIMETHYL 4-(3-CHLOROPHENYL)-1-[(THIOPHEN-2-YL)METHYL]-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE is a complex organic compound that belongs to the dihydropyridine family This compound is characterized by its unique structure, which includes a chlorophenyl group, a thiophen-2-ylmethyl group, and two carboxylate groups
Preparation Methods
The synthesis of 3,5-DIMETHYL 4-(3-CHLOROPHENYL)-1-[(THIOPHEN-2-YL)METHYL]-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE typically involves multi-step organic reactions. One common synthetic route includes the Hantzsch dihydropyridine synthesis, which involves the condensation of an aldehyde, a β-keto ester, and ammonia or an ammonium salt. The reaction conditions often require a solvent such as ethanol and a catalyst like acetic acid. Industrial production methods may involve optimized reaction conditions to increase yield and purity, such as controlled temperature and pressure, and the use of advanced catalytic systems.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form pyridine derivatives.
Reduction: Reduction reactions can convert it into tetrahydropyridine derivatives.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
3,5-DIMETHYL 4-(3-CHLOROPHENYL)-1-[(THIOPHEN-2-YL)METHYL]-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It serves as a probe in biochemical studies to understand enzyme interactions.
Medicine: It has potential therapeutic applications, particularly in the development of cardiovascular drugs.
Industry: It is used in the production of materials with specific electronic properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The dihydropyridine ring can interact with calcium channels, modulating their activity and affecting cellular processes. The presence of the chlorophenyl and thiophen-2-ylmethyl groups can enhance its binding affinity and specificity towards these targets, leading to its biological effects.
Comparison with Similar Compounds
Compared to other dihydropyridine derivatives, 3,5-DIMETHYL 4-(3-CHLOROPHENYL)-1-[(THIOPHEN-2-YL)METHYL]-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE is unique due to its specific substituents. Similar compounds include:
Nifedipine: A well-known calcium channel blocker used in the treatment of hypertension.
Amlodipine: Another calcium channel blocker with a longer duration of action.
Nicardipine: Used for its vasodilatory properties in cardiovascular diseases. The uniqueness of this compound lies in its enhanced binding properties and potential for targeted therapeutic applications.
Properties
Molecular Formula |
C20H18ClNO4S |
---|---|
Molecular Weight |
403.9g/mol |
IUPAC Name |
dimethyl 4-(3-chlorophenyl)-1-(thiophen-2-ylmethyl)-4H-pyridine-3,5-dicarboxylate |
InChI |
InChI=1S/C20H18ClNO4S/c1-25-19(23)16-11-22(10-15-7-4-8-27-15)12-17(20(24)26-2)18(16)13-5-3-6-14(21)9-13/h3-9,11-12,18H,10H2,1-2H3 |
InChI Key |
AQNGYEFUYYKQKD-UHFFFAOYSA-N |
SMILES |
COC(=O)C1=CN(C=C(C1C2=CC(=CC=C2)Cl)C(=O)OC)CC3=CC=CS3 |
Canonical SMILES |
COC(=O)C1=CN(C=C(C1C2=CC(=CC=C2)Cl)C(=O)OC)CC3=CC=CS3 |
Origin of Product |
United States |
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